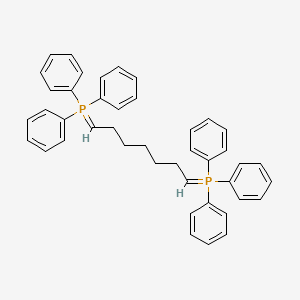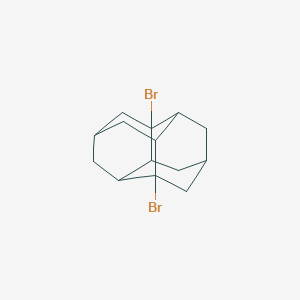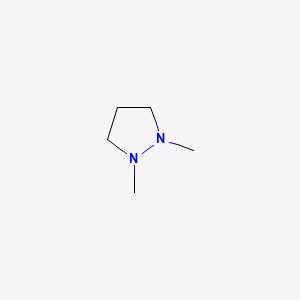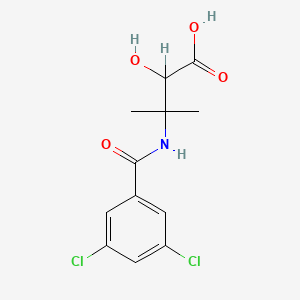
Phosphorane, 1,7-heptanediylidenebis[triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, 1,7-heptanediylidenebis[triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to other substituents. Phosphorane, 1,7-heptanediylidenebis[triphenyl- is particularly notable for its role in organic synthesis, especially in the Wittig reaction, where it is used to form alkenes from aldehydes and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorane, 1,7-heptanediylidenebis[triphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{RCH}_2\text{X} \rightarrow \text{Ph}_3\text{P}+\text{CH}_2\text{R}- ] [ \text{Ph}_3\text{P}+\text{CH}_2\text{R}- + \text{BuLi} \rightarrow \text{Ph}_3\text{P=CH}_2\text{R} + \text{LiX} ]
Industrial Production Methods: Industrial production of phosphoranes typically involves large-scale reactions using similar methods as described above. The key is to ensure the purity of the starting materials and to control the reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorane, 1,7-heptanediylidenebis[triphenyl- primarily undergoes nucleophilic addition reactions, such as the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . The general reaction is: [ \text{Ph}_3\text{P=CH}_2\text{R} + \text{R’}\text{CHO} \rightarrow \text{Ph}_3\text{P=O} + \text{RCH=CHR’} ]
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and strong bases like butyllithium. The reactions are typically carried out in non-polar solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Major Products: The major products of these reactions are alkenes and triphenylphosphine oxide. The formation of alkenes is highly selective, making this reaction valuable in synthetic organic chemistry .
Wissenschaftliche Forschungsanwendungen
Phosphorane, 1,7-heptanediylidenebis[triphenyl- has a wide range of applications in scientific research. In chemistry, it is used extensively in the synthesis of alkenes through the Wittig reaction . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The key molecular targets are the carbonyl carbon of the aldehyde or ketone and the nucleophilic carbon of the phosphorane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: Phosphorane, 1,7-heptanediylidenebis[triphenyl- is unique due to its ability to form stable ylides that can participate in the Wittig reaction. This makes it a valuable reagent in organic synthesis, particularly for the formation of alkenes with high selectivity .
Eigenschaften
CAS-Nummer |
38451-21-7 |
|---|---|
Molekularformel |
C43H42P2 |
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
triphenyl-[7-(triphenyl-λ5-phosphanylidene)heptylidene]-λ5-phosphane |
InChI |
InChI=1S/C43H42P2/c1(2-22-36-44(38-24-10-4-11-25-38,39-26-12-5-13-27-39)40-28-14-6-15-29-40)3-23-37-45(41-30-16-7-17-31-41,42-32-18-8-19-33-42)43-34-20-9-21-35-43/h4-21,24-37H,1-3,22-23H2 |
InChI-Schlüssel |
CQSFSKWWYPVNFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CCCCCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)








![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
